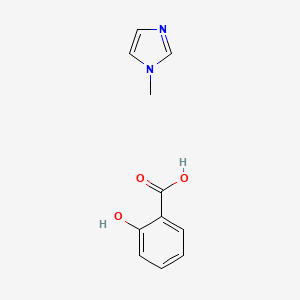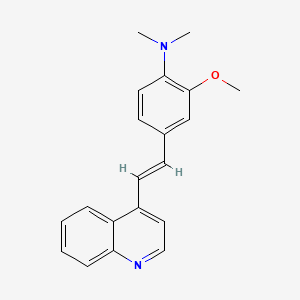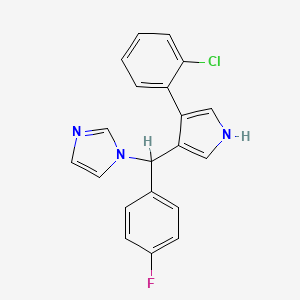
1H-Imidazole, 1-((4-(2-chlorophenyl)-1H-pyrrol-3-yl)(4-fluorophenyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 1-((4-(2-chlorophenyl)-1H-pyrrol-3-yl)(4-fluorophenyl)methyl)- is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a combination of imidazole, pyrrole, and substituted phenyl groups, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-((4-(2-chlorophenyl)-1H-pyrrol-3-yl)(4-fluorophenyl)methyl)- typically involves multi-step organic reactions. One common method includes the condensation of 4-chloro-1H-imidazole-5-carbaldehyde with thiosemicarbazide under refluxing conditions in acetic acid (80%) to form thiosemicarbazones . The reaction conditions often require precise temperature control and the use of solvents like ethanol and acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Imidazole, 1-((4-(2-chlorophenyl)-1H-pyrrol-3-yl)(4-fluorophenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyrrole rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, acetonitrile, dimethyl sulfoxide (DMSO).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced derivatives of the compound .
Aplicaciones Científicas De Investigación
1H-Imidazole, 1-((4-(2-chlorophenyl)-1H-pyrrol-3-yl)(4-fluorophenyl)methyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 1-((4-(2-chlorophenyl)-1H-pyrrol-3-yl)(4-fluorophenyl)methyl)- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparación Con Compuestos Similares
- 4,5-Dimethyl-1,2-diphenyl-1H-imidazole monohydrate
- 4,5-Dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole
- 2-(4-Fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole
Comparison: Compared to these similar compounds, 1H-Imidazole, 1-((4-(2-chlorophenyl)-1H-pyrrol-3-yl)(4-fluorophenyl)methyl)- stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity . The presence of both chlorophenyl and fluorophenyl groups can enhance its binding affinity to specific targets, making it a valuable compound for further research and development.
Propiedades
Número CAS |
170938-63-3 |
|---|---|
Fórmula molecular |
C20H15ClFN3 |
Peso molecular |
351.8 g/mol |
Nombre IUPAC |
1-[[4-(2-chlorophenyl)-1H-pyrrol-3-yl]-(4-fluorophenyl)methyl]imidazole |
InChI |
InChI=1S/C20H15ClFN3/c21-19-4-2-1-3-16(19)17-11-24-12-18(17)20(25-10-9-23-13-25)14-5-7-15(22)8-6-14/h1-13,20,24H |
Clave InChI |
WFTCMOKXIZPGMX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CNC=C2C(C3=CC=C(C=C3)F)N4C=CN=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


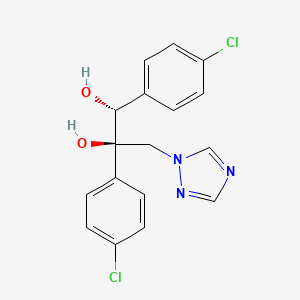
![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12680230.png)
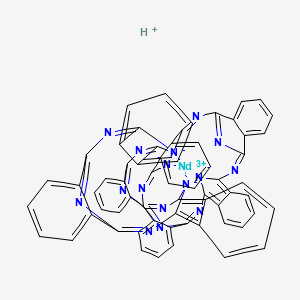
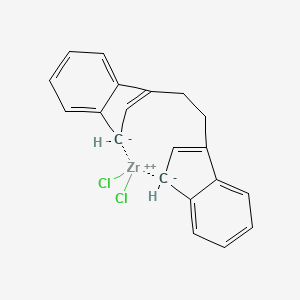
![N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide](/img/structure/B12680235.png)

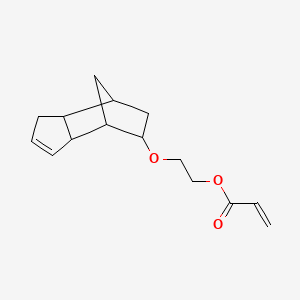
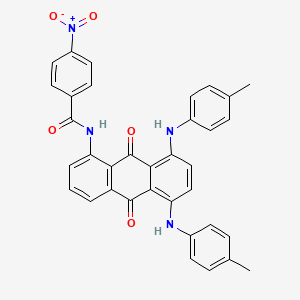


![Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B12680270.png)
